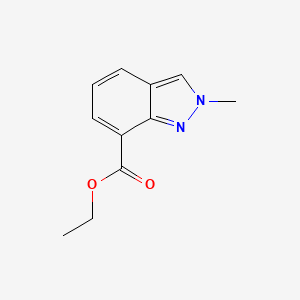

Ethyl 2-methyl-2H-indazole-7-carboxylate

Overview

Description

“Ethyl 2-methyl-2H-indazole-7-carboxylate” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound, also known as benzpyrazole or isoindazone . It is a structurally diverse nucleus that has aroused great interest due to its wide variety of biological properties .

Synthesis Analysis

The synthesis of 2H-indazoles has been a subject of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .

Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

Indazole derivatives, including Ethyl 2-methyl-2H-indazole-7-carboxylate, have been explored for their potential as antihypertensive agents . These compounds can act on various biological pathways to help reduce blood pressure. The structural flexibility of indazoles allows for the design of molecules that can target specific receptors or enzymes involved in blood pressure regulation .

Oncology: Anticancer Research

In the field of oncology, indazole compounds are being studied for their anticancer properties. They can function as inhibitors of enzymes like phosphoinositide 3-kinase δ (PI3Kδ) , which is involved in cell growth and survival pathways. By inhibiting PI3Kδ, Ethyl 2-methyl-2H-indazole-7-carboxylate could potentially halt the proliferation of cancer cells .

Neuropharmacology: Antidepressants

The indazole nucleus is a common feature in many antidepressant drugs. Researchers are investigating Ethyl 2-methyl-2H-indazole-7-carboxylate for its ability to modulate neurotransmitter systems in the brain, which could lead to new treatments for depression .

Anti-Inflammatory Applications

Indazoles are known for their anti-inflammatory potential. Ethyl 2-methyl-2H-indazole-7-carboxylate may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase (COX) , providing relief from inflammatory conditions .

Antibacterial Agents

With antibiotic resistance on the rise, there is a need for new antibacterial agents. Indazole derivatives are being tested for their ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes, offering a new avenue for antibacterial drug development .

Respiratory Diseases: Selective Inhibitors

Ethyl 2-methyl-2H-indazole-7-carboxylate could be used as a selective inhibitor for treating respiratory diseases. By targeting specific pathways in the respiratory system, it could help in managing conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Synthetic Methodologies: Catalyst-Free Reactions

In synthetic chemistry, Ethyl 2-methyl-2H-indazole-7-carboxylate can be synthesized through catalyst-free reactions, which is advantageous for producing fewer byproducts and achieving higher yields. This method is particularly useful in green chemistry applications .

Forensic Science: Synthetic Cannabinoid Precursors

As a precursor in the synthesis of synthetic cannabinoids, Ethyl 2-methyl-2H-indazole-7-carboxylate is valuable in forensic science. It helps in the development of analytical standards and methods for detecting synthetic cannabinoids in various matrices .

properties

IUPAC Name |

ethyl 2-methylindazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNUYARZMBJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=CN(N=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-2H-indazole-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)

![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)

![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)

![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)

![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)